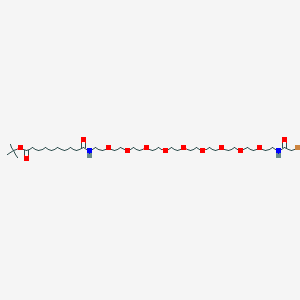
Dimethyl Fumarate D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl Fumarate D6 is a deuterium-labeled derivative of dimethyl fumarate, a compound known for its therapeutic applications, particularly in the treatment of multiple sclerosis and psoriasis. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various research applications, including metabolic studies and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl Fumarate D6 can be synthesized through the esterification of fumaric acid with deuterated methanol (methanol-d4) in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of dimethyl fumarate-d6 follows similar principles but on a larger scale. The process involves the continuous feeding of fumaric acid and deuterated methanol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation and crystallization techniques to achieve high purity levels.
化学反応の分析
Types of Reactions: Dimethyl Fumarate D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Fumaric acid or its derivatives.
Reduction: Corresponding alcohols or diols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Dimethyl Fumarate D6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic fate of dimethyl fumarate in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of dimethyl fumarate.
Industry: Employed in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用機序
The mechanism of action of dimethyl fumarate-d6 is similar to that of dimethyl fumarate. It primarily involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response element genes. This activation results in increased production of antioxidant proteins that protect cells from oxidative stress. Additionally, dimethyl fumarate-d6 modulates the immune response by shifting the balance towards anti-inflammatory pathways, thereby reducing inflammation and providing neuroprotection.
類似化合物との比較
Dimethyl fumarate: The non-deuterated form, widely used in the treatment of multiple sclerosis and psoriasis.
Diroximel fumarate: Another fumarate derivative used for similar therapeutic purposes.
Monomethyl fumarate: A metabolite of dimethyl fumarate with similar biological activities.
Uniqueness: Dimethyl Fumarate D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
特性
IUPAC Name |
bis(trideuteriomethyl) (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTTXIJACKKU-XDMLVRQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C(=O)OC([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)

![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B8106691.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)
